
2-(2,6-dimethylmorpholino)-1-(1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,6-dimethylmorpholino)-1-(1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone is a useful research compound. Its molecular formula is C22H30N2O2 and its molecular weight is 354.494. The purity is usually 95%.
BenchChem offers high-quality 2-(2,6-dimethylmorpholino)-1-(1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,6-dimethylmorpholino)-1-(1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Crystal Engineering and Supramolecular Assemblies
Studies on crystal engineering, particularly focusing on supramolecular assemblies, provide insights into how similar compounds contribute to the understanding of molecular interactions and the design of new materials. For instance, the rational study of crystal engineering of supramolecular assemblies with aza donor molecules reveals the potential of complex organic compounds in forming intricate molecular architectures (Arora & Pedireddi, 2003). This research highlights the importance of such compounds in materials science, potentially offering pathways to novel material synthesis and applications.
Corrosion Inhibition
The targeted synthesis of metal complexes, including those with Schiff base ligands similar to the compound , has shown promising results in corrosion inhibition on mild steel (Das et al., 2017). This indicates the potential application of complex organic compounds in protecting metals from corrosion, which is critical in industrial applications and materials engineering.
Organic Synthesis and Catalysis
Organic synthesis often involves the creation of complex molecules that serve as intermediates or end products with significant biological or industrial applications. For example, the microwave-assisted synthesis of mono- and disubstituted derivatives via Mannich reaction (Aljohani et al., 2019) showcases the utility of similar compounds in facilitating organic reactions. Such methodologies underscore the relevance of advanced organic compounds in enhancing reaction efficiencies and yields, which is pivotal in pharmaceutical and chemical industries.
Antimicrobial Agents
The synthesis of new compounds with potential antimicrobial properties is a continuous area of research due to the evolving resistance of pathogens. Research into novel pyrazole derivatives containing morpholine groups, akin to the structure of the compound , demonstrates the pursuit of new antimicrobial agents (Khumar et al., 2018). These studies suggest the potential for complex organic compounds to serve as frameworks for developing new drugs to combat microbial infections.
Molecular Docking and Drug Design
Molecular docking studies, such as those conducted on synthesized pyrazole derivatives for antibacterial activity, provide insights into the interaction between small molecules and biological targets (Khumar et al., 2018). This research area highlights the application of complex compounds in the discovery and design of new therapeutic agents through computational and experimental methods.
Propriétés
IUPAC Name |
2-(2,6-dimethylmorpholin-4-yl)-1-[1-(3,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2/c1-14-7-8-20(9-15(14)2)24-16(3)10-21(19(24)6)22(25)13-23-11-17(4)26-18(5)12-23/h7-10,17-18H,11-13H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVGOGGGELFEMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(=O)C2=C(N(C(=C2)C)C3=CC(=C(C=C3)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-dimethylmorpholino)-1-(1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

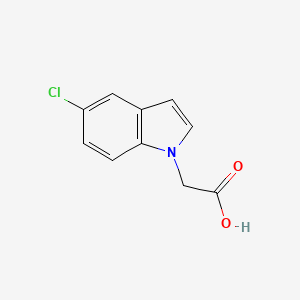
![2-Pyridin-3-yl-1-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone](/img/structure/B3017212.png)
![Ethyl 3-[(2-aminophenyl)amino]-2-cyanoprop-2-enoate](/img/structure/B3017214.png)
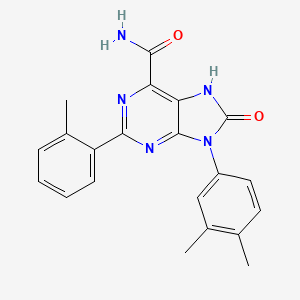
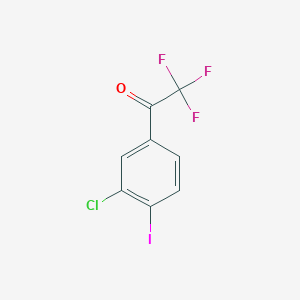
![2-Chloro-N-[1-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutyl]pyridine-3-carboxamide](/img/structure/B3017220.png)
![4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-6-ethyl-5-fluoropyrimidine](/img/structure/B3017221.png)
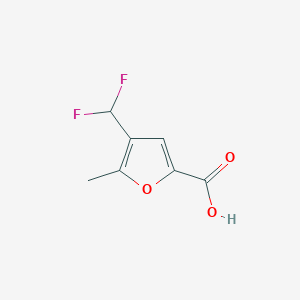

![N-[Cyano-(3,4-dichlorophenyl)methyl]-2-(3,4-difluorophenyl)cyclopropane-1-carboxamide](/img/structure/B3017227.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-4-methyl-N-(2-morpholinoethyl)-1,2,3-thiadiazole-5-carboxamide hydrochloride](/img/structure/B3017228.png)
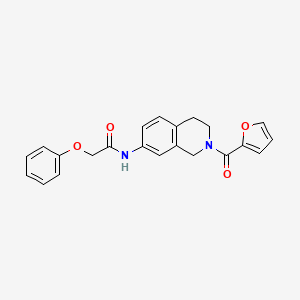

![5-chloro-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-methoxybenzamide](/img/structure/B3017233.png)